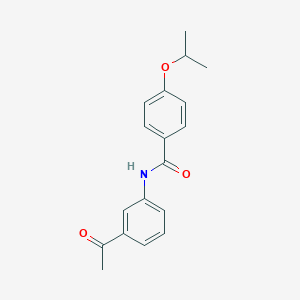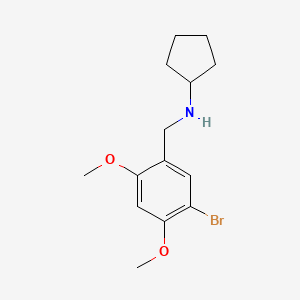![molecular formula C17H21NO5 B5857010 [1-(2-{[4-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B5857010.png)
[1-(2-{[4-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)cyclopentyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(2-{[4-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)cyclopentyl]acetic acid, commonly known as MCC-555, is a synthetic compound with potential therapeutic applications in the treatment of various diseases. MCC-555 belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and exerts its action by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of inflammatory mediators.
Mécanisme D'action
MCC-555 exerts its pharmacological effects by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins, a group of inflammatory mediators. The inhibition of COX enzymes leads to a decrease in the production of prostaglandins, resulting in reduced inflammation and pain.
Biochemical and Physiological Effects:
MCC-555 has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. The compound has also been reported to inhibit platelet aggregation and thromboxane synthesis, suggesting a potential role in the prevention of cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of MCC-555 is its ability to selectively inhibit COX-2, the isoform of COX enzymes that is induced during inflammation and is responsible for the production of prostaglandins in response to inflammatory stimuli. This selectivity reduces the risk of gastrointestinal side effects, such as ulcers and bleeding, associated with non-selective COX inhibitors, such as aspirin and ibuprofen.
However, one of the limitations of MCC-555 is its potential to cause renal toxicity, similar to other COX-2 inhibitors. This side effect has been reported in some clinical trials, and caution should be exercised when using MCC-555 in patients with pre-existing renal impairment.
Orientations Futures
Future research on MCC-555 could focus on the development of novel formulations and delivery systems to enhance its therapeutic efficacy and reduce its potential side effects. Additionally, the compound could be tested in clinical trials for its potential applications in the treatment of various diseases, such as cancer and cardiovascular diseases. Further studies could also investigate the molecular mechanisms underlying the anti-inflammatory and analgesic effects of MCC-555 to identify potential targets for drug development.
Méthodes De Synthèse
The synthesis of MCC-555 involves several steps, starting from the reaction of cyclopentanone with ethyl chloroacetate in the presence of sodium ethoxide to yield ethyl 2-cyclopentylacetoacetate. The intermediate is then reacted with 4-(methoxycarbonyl)aniline in the presence of sodium hydride to produce the desired product, MCC-555.
Applications De Recherche Scientifique
MCC-555 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. Several studies have reported the anti-inflammatory and analgesic effects of MCC-555 in animal models of inflammation, such as carrageenan-induced paw edema and acetic acid-induced writhing.
Propriétés
IUPAC Name |
2-[1-[2-(4-methoxycarbonylanilino)-2-oxoethyl]cyclopentyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c1-23-16(22)12-4-6-13(7-5-12)18-14(19)10-17(11-15(20)21)8-2-3-9-17/h4-7H,2-3,8-11H2,1H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZFGSIPLTURDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CC2(CCCC2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-phenyl-N-[2-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5856927.png)
![3-{5-[(2-chloro-6-fluorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5856931.png)

![N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5856939.png)


![4-isopropyl-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5856949.png)

![methyl 2-{[(2-benzylidenehydrazino)(oxo)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5856963.png)


![4-[2-(mesityloxy)ethyl]morpholine](/img/structure/B5857002.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-1-phenylethanone](/img/structure/B5857018.png)
![N-[4-(aminosulfonyl)phenyl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5857031.png)